MI 1544
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MI 1544 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
MI 1544 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Use of specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences, which can exhibit different biological activities .
Scientific Research Applications
MI 1544 has a wide range of scientific research applications, including:
Mechanism of Action
MI 1544 exerts its effects by binding to luteinizing hormone-releasing hormone receptors (LHRH-R) on the surface of pituitary cells. This binding triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex steroids such as testosterone and estradiol . The molecular targets and pathways involved include the activation of G-protein-coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Leuprorelin: Another synthetic analog of luteinizing hormone-releasing hormone used in the treatment of hormone-dependent cancers.
Triptorelin: Another luteinizing hormone-releasing hormone analog with applications in hormone therapy.
Uniqueness
MI 1544 is unique due to its specific amino acid sequence and modifications, which can result in different binding affinities and biological activities compared to other luteinizing hormone-releasing hormone analogs . Its tailored properties make it suitable for specific research and therapeutic applications .
Properties
CAS No. |
87565-51-3 |
---|---|
Molecular Formula |
C71H94ClN17O13 |
Molecular Weight |
1429.1 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H94ClN17O13/c1-39(2)31-55(64(96)83-54(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(93)88-67(99)57(81-41(4)91)34-44-36-78-51-15-7-5-13-48(44)51)85-63(95)53(17-9-10-28-73)82-65(97)56(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)87-66(98)58(35-45-37-79-52-16-8-6-14-49(45)52)84-62(94)50(74)32-42-20-24-46(72)25-21-42/h5-8,13-16,20-27,36-37,39-40,50,53-60,78-79,90,92H,9-12,17-19,28-35,38,73-74H2,1-4H3,(H,80,101)(H,81,91)(H,82,97)(H,83,96)(H,84,94)(H,85,95)(H,86,100)(H,87,98)(H4,75,76,77)(H,88,93,99)/t40-,50-,53-,54+,55+,56+,57-,58-,59+,60+/m1/s1 |
InChI Key |
SJIRJOKZIDRUQX-ZIJAQKSWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-Ac-Trp-2-(4-Cl-Phe)-3-Trp-6-Lys-10-AlaNH2-LHRH 1-Ac-Trp-2-Cpa-3-Trp-6-Lys-10-AlaNH2-LHRH Ac-D-Trp(1,3)-D-Cpa(2)-D-Lys(6)-D-Ala(10)-LH-RH ATTCPL-LHRH GnRH,N-Ac-Trp(1)-(4-Cl-Phe)(2)-Trp(3)-Lys(6)-AlaNH2(10)- LHRH, N-Ac-Trp(1)-4-Cl-Phe(2)-Trp(3)-Lys(6)-AlaNH(2)(10)- LHRH,-N-(acetyltryptophyl)(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-lysyl(6)-alaninamide(10)- MI 1544 MI-1544 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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